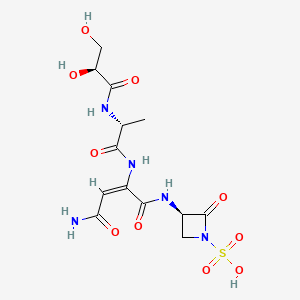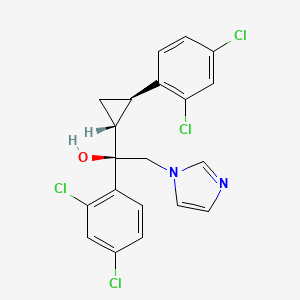![molecular formula C16H19N5 B564263 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine CAS No. 186895-85-2](/img/structure/B564263.png)
4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine is an organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .
Molecular Structure Analysis
The molecular formula of 3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine is C16H19N5 . The average mass is 281.356 Da and the monoisotopic mass is 281.164032 Da .Applications De Recherche Scientifique
J’ai effectué des recherches sur le composé « 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine » et ses synonymes, mais malheureusement, les résultats de la recherche ne fournissent pas facilement d’informations détaillées sur six à huit applications uniques dans la recherche scientifique. Le composé est mentionné dans divers contextes, notamment comme étalon de référence pour les tests pharmaceutiques et comme puissant inhibiteur de certaines tyrosine kinases , mais les applications spécifiques ne sont pas détaillées.
Mécanisme D'action
Target of Action
The primary targets of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine are PKD1, PKD2, and PKD3 . It also targets Src family kinases (v-Src, c-Fyn) and the tyrosine kinase c-Abl . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and survival.
Mode of Action
This compound acts as a highly selective and effective inhibitor of these targets . It binds to these kinases in a competitive manner, preventing their normal function and leading to alterations in the signaling pathways they control .
Biochemical Pathways
The inhibition of these kinases disrupts several biochemical pathways. For instance, the inhibition of PKD1, PKD2, and PKD3 can affect the regulation of cell survival and proliferation . Similarly, the inhibition of Src family kinases and c-Abl can impact cell growth and differentiation .
Pharmacokinetics
It has slight solubility in chloroform, ethyl acetate, and methanol , which could influence its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and growth . By inhibiting the activity of key kinases, it disrupts the signaling pathways that regulate these processes, potentially leading to the death of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it should be stored in a dark place at 2-8°C . Additionally, its solubility in different solvents could impact its distribution and absorption in the body .
Analyse Biochimique
Biochemical Properties
It is known that pyrazolopyrimidines have been associated with kinase modulation . This suggests that 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine may interact with enzymes such as kinases, potentially influencing their activity.
Cellular Effects
Given its potential role as a kinase modulator , it could influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
3-benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-16(2,3)21-15-13(14(17)18-10-19-15)12(20-21)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRVCTFFEZBXCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652424 |
Source


|
| Record name | 3-Benzyl-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186895-85-2 |
Source


|
| Record name | 3-Benzyl-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)






![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)



